molecular formula C14H18FNO4 B7845066 N-(tert-Butoxycarbonyl)-N-(4-fluorobenzyl)glycine

N-(tert-Butoxycarbonyl)-N-(4-fluorobenzyl)glycine

Cat. No. B7845066
M. Wt: 283.29 g/mol
InChI Key: PDUIHMJJVLDHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820680B2

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)-N-(4-fluorobenzyl)glycinate (12.4 g, 41.6 mmol) in MeOH (180 mL) was added 5 N aqueous NaOH solution (18.3 mL, 91.6 mmol). The reaction was stirred under inert atmosphere at ambient temperature for 2 h. The solvent was removed in vacuo, and the remaining residue was taken up in water, washing twice with CHCl3. The aqueous layer was cooled to 0° C., acidified to pH 2 with 1 N aqueous HCl solution, and saturated with NaCl. The mixture was extracted with EtOAc three times, and the combined organic layers were dried (MgSO4) and concentrated in vacuo to afford the title acid as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.26-7.23 (m, 2H), 7.03 (br s, 2H), 4.50 (d, J=13.6 Hz, 2H), 3.96 (br s, 1H), 3.83 (br s, 1H), 1.49 (s, 9H). ES MS (M+1)=284.20
Name
methyl N-(tert-butoxycarbonyl)-N-(4-fluorobenzyl)glycinate
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH2:14][C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1)[CH2:9][C:10]([O:12]C)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([O:5][C:6]([N:8]([CH2:14][C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1)[CH2:9][C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
methyl N-(tert-butoxycarbonyl)-N-(4-fluorobenzyl)glycinate
Quantity
12.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)OC)CC1=CC=C(C=C1)F
Name
Quantity
18.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under inert atmosphere at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
washing twice with CHCl3
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)O)CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.